o-Tolyl isocyanate
Description
Properties
IUPAC Name |
1-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-7-4-2-3-5-8(7)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYMIYBJLRRIFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052286 | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614-68-6 | |
| Record name | 2-Methylphenyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=614-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7052286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-tolyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: o-Tolyl isocyanate can be synthesized through several methods. One common method involves the reaction of o-toluidine with phosgene. The reaction proceeds as follows: [ \text{o-Toluidine} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrochloric acid} ]
The reaction is typically carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale phosgenation processes. The process involves the continuous addition of phosgene to a solution of o-toluidine in an inert solvent, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: o-Tolyl isocyanate undergoes various chemical reactions, including:
Addition Reactions: Reacts with alcohols to form urethanes.
Substitution Reactions: Reacts with amines to form ureas.
Hydrolysis: Reacts with water to form o-toluidine and carbon dioxide.
Common Reagents and Conditions:
Alcohols: Reacts under mild heating to form urethanes.
Amines: Reacts at room temperature to form ureas.
Major Products Formed:
Urethanes: Formed from reactions with alcohols.
Ureas: Formed from reactions with amines.
o-Toluidine and Carbon Dioxide: Formed from hydrolysis
Scientific Research Applications
Scientific Research Applications
o-Tolyl isocyanate has diverse applications across several research domains:
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can be utilized to produce various derivatives, including ureas and carbamates, which are essential in pharmaceuticals and agrochemicals.
Biological Studies
As a hapten, this compound can modify proteins by binding to amino acids, which may lead to changes in protein function and potential immunogenic responses. This property makes it valuable for studying allergic reactions and sensitization mechanisms in biological systems.
Material Science
In material science, this compound is used in the formulation of polymers and coatings. Its reactivity allows it to participate in polymerization reactions, contributing to the development of new materials with enhanced properties.
Analytical Chemistry
It is used as a reagent in analytical chemistry for the detection and quantification of amines and alcohols through derivatization processes.
Safety Considerations
Due to its hazardous nature, this compound requires careful handling:
- It can cause respiratory issues, skin irritation, and allergic reactions.
- Proper safety measures must be implemented when working with this compound, including the use of personal protective equipment (PPE) such as gloves and respirators.
Case Study 1: Immunogenicity Research
Research has demonstrated that exposure to this compound can lead to sensitization in laboratory animals. A study published in Chemical Reviews detailed how this compound interacts with proteins, causing structural modifications that may trigger immune responses .
Case Study 2: Polymer Development
In a study focusing on new polymeric materials, this compound was employed as a building block for synthesizing polyurethane foams. The resulting materials exhibited improved thermal stability and mechanical properties compared to traditional formulations .
Mechanism of Action
The mechanism of action of o-tolyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophilic species such as alcohols, amines, and water. This reactivity is exploited in various synthetic applications to form urethanes, ureas, and other derivatives .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Reactivity (Relative) |
|---|---|---|---|---|
| This compound | C₈H₇NO | 133.15 | Ortho | Moderate |
| p-Tolyl isocyanate | C₈H₇NO | 133.15 | Para | High |
| 2,6-Dimethylphenyl isocyanate | C₉H₉NO | 147.17 | 2,6-Di-ortho | Low |
| 4-Chlorophenyl isocyanate | C₇H₄ClNO | 153.57 | Para (Cl) | High |
| Octadecyl isocyanate | C₁₉H₃₇NO | 295.50 | Aliphatic chain | Low |
Research Findings
- Steric Effects : The ortho-methyl group in this compound reduces torsion angles (41.988°) compared to meta- or para-substituted analogs (50.0–54.98°), leading to distinct molecular geometries and slower reaction kinetics .
- Selective Reactivity: In reactions with bisphenol, this compound selectively reacts with only one phenolic hydroxy group due to steric hindrance, unlike para-substituted isocyanates .
- Coordination Chemistry : In arsenic cluster reactions, this compound’s -NCO group coordinates with silicon, forming Si–O bonds (1.727 Å) and C–N bonds (1.283 Å), comparable to other aryl isocyanates .
Biological Activity
o-Tolyl isocyanate (CAS RN: 614-68-6) is an aromatic isocyanate with significant biological activity, particularly in the context of its reactivity and potential health effects. This compound has garnered attention due to its applications in various industrial processes and its implications for human health, especially regarding respiratory and immunological responses.
- Molecular Formula : C₈H₇NO
- Molecular Weight : 133.15 g/mol
- Appearance : Colorless to light yellow liquid
- Boiling Point : 186 °C
- Flash Point : 92 °C
- Specific Gravity : 1.08
- Hazard Statements : Toxic if inhaled, causes skin and serious eye irritation, may cause respiratory issues .
Mechanism of Biological Activity
The biological activity of this compound primarily stems from its ability to interact with biological macromolecules, leading to various physiological effects:
- Respiratory Effects : Exposure to isocyanates, including this compound, has been linked to respiratory irritation and sensitization. Studies indicate that these compounds can activate transient receptor potential ankyrin 1 (TRPA1), a receptor involved in nociception and inflammatory responses . This activation can lead to symptoms such as airway irritation, coughing, and potentially asthma-like reactions.
- Immunological Responses : Research has shown that isocyanates can affect lymphocyte function by altering cyclic adenosine monophosphate (cAMP) levels. In sensitized individuals, exposure may result in a decreased ability to respond to cAMP stimuli, which is crucial for immune responses .
- Chemical Reactivity : The reactivity of this compound with nucleophiles such as alcohols and amines can lead to the formation of carbamates and urethanes. These reactions are significant in both synthetic organic chemistry and toxicological contexts .
Case Study 1: Occupational Exposure
A study conducted on workers exposed to toluene diisocyanate (TDI) reported that individuals showed signs of respiratory sensitization after prolonged exposure. The study highlighted that even low concentrations of isocyanates could lead to significant immunological changes, including the production of specific IgE antibodies against TDI, which cross-react with other isocyanates like this compound .
Case Study 2: TRPA1 Activation
Research demonstrated that both industrial isocyanates and tear gas agents activate TRPA1 receptors in sensory neurons, leading to nociceptive behaviors in animal models. This finding underscores the potential for this compound to elicit similar responses due to its chemical structure and reactivity .
Research Findings
Recent studies have provided insights into the kinetics and mechanisms of reactions involving this compound:
- Kinetic Studies : The reaction kinetics between this compound and polycarbonate diols reveal that aromatic isocyanates exhibit higher reactivity compared to aliphatic counterparts due to resonance stabilization effects .
- Biological Testing : Compounds derived from this compound have been evaluated for their antimicrobial and anticancer properties. Novel derivatives have shown promising activity against various bacterial strains and cancer cell lines, indicating potential therapeutic applications .
Summary Table of Biological Effects
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
